

Determination of Fenchlorazole-ethyl using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Fenchlorazole*

Cat. No.: *B171862*

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Introduction

Fenchlorazole-ethyl is a chemical compound used in agriculture, primarily as a safener in herbicide formulations.^[1] It belongs to the dichlorobenzene chemical class and functions to protect crops from herbicide injury.^[1] Chemically, it is identified as ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate.^{[2][3]} Given its application in agriculture, regulatory bodies establish maximum residue limits (MRLs) for **Fenchlorazole**-ethyl in food and environmental samples.^[4] Accurate and robust analytical methods are therefore essential for monitoring its presence in various matrices to ensure consumer safety and environmental protection.

This application note details a reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of **Fenchlorazole**-ethyl. The methodology described herein is designed for researchers, quality control analysts, and regulatory scientists, providing a comprehensive protocol from sample preparation to final analysis. The principles and validation parameters are grounded in internationally recognized guidelines, such as those from SANTE, to ensure data integrity and trustworthiness.^{[5][6]}

Principle of the Method

The analytical method is based on reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates chemical compounds based on their polarity.

Fenchlorazole-ethyl is a relatively non-polar molecule (XLogP3: 5.1) and exhibits very low solubility in water, making it an ideal candidate for reversed-phase chromatography.[1][3][7]

In this method, the sample extract is injected into the HPLC system. The stationary phase consists of a non-polar C18 (octadecylsilyl) bonded silica material. The mobile phase is a polar mixture of acetonitrile and water. As the mobile phase flows through the column,

Fenchlorazole-ethyl partitions between the stationary and mobile phases. Due to its non-polar nature, it has a stronger affinity for the C18 stationary phase compared to the polar mobile phase, causing it to be retained on the column. The precise composition of the mobile phase is optimized to achieve a suitable retention time and sharp, symmetrical peak shape for the analyte.

Detection is achieved using a UV-Vis detector. Aromatic compounds like **Fenchlorazole**-ethyl absorb light in the ultraviolet region of the spectrum. The detector measures the absorbance of the column effluent at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte. Quantification is performed by comparing the peak area of the analyte in the sample to the peak areas of analytical standards of known concentrations.[8]

Materials and Reagents

Chemicals and Standards

- **Fenchlorazole**-ethyl Analytical Standard: PESTANAL®, ≥98% purity (Sigma-Aldrich or equivalent).[2]
- Acetonitrile: HPLC gradient grade or equivalent.
- Water: HPLC grade or ultrapure water (18.2 MΩ·cm).
- Methanol: HPLC grade (for extraction).
- Formic Acid (optional): Reagent grade (for mobile phase modification if needed).
- Nitrogen Gas: High purity, for solvent evaporation.

Instrumentation and Equipment

- HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- Analytical Balance: Capable of weighing to 0.01 mg.
- Vortex Mixer.
- Centrifuge: Capable of reaching at least 4000 rpm.
- Solvent Filtration Assembly: With 0.45 µm or 0.22 µm membrane filters.
- Syringe Filters: 0.22 µm PTFE or nylon for sample filtration.

- Ultrasonic Bath.
- Nitrogen Evaporation System (optional): For sample concentration.

Experimental Protocols

HPLC Conditions

The selection of a C18 column is based on the non-polar nature of **Fenchlorazole**-ethyl. The mobile phase of acetonitrile and water provides a good polarity range to elute the analyte with a reasonable retention time and good peak shape. A UV detection wavelength is chosen based on the absorbance maxima of the analyte.

Table 1: HPLC Instrumentation and Operating Conditions.

| Parameter | Condition |
|-------------------------|--|
| Analytical Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |

Preparation of Solutions

4.2.1 Standard Stock Solution (1000 µg/mL)

- Accurately weigh 25 mg of **Fenchlorazole**-ethyl analytical standard into a 25 mL volumetric flask.^[2]
- Dissolve the standard in acetonitrile.
- Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
- Bring the flask to volume with acetonitrile and mix thoroughly.
- Store this stock solution in an amber vial at 4 °C.

4.2.2 Working Standard Solutions

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30).
- A typical calibration curve range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
- These solutions should be prepared fresh daily to ensure accuracy.

Sample Preparation

Sample preparation is a critical step to ensure that the analyte is efficiently extracted from the matrix and that interferences are minimized. The choice of extraction solvent and cleanup procedure depends on the sample matrix (e.g., soil, water, crop). The following are general protocols.

4.3.1 Water Samples (Solid-Phase Extraction - SPE)

- Filter the water sample (500 mL) through a glass fiber filter to remove suspended solids.
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
- Dry the cartridge under vacuum or with nitrogen for 15-20 minutes.
- Elute the **Fenchlorazole**-ethyl from the cartridge with 2 x 3 mL aliquots of acetonitrile.
- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1.0 mL of mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4.3.2 Soil and Crop Samples (QuEChERS-based Extraction)

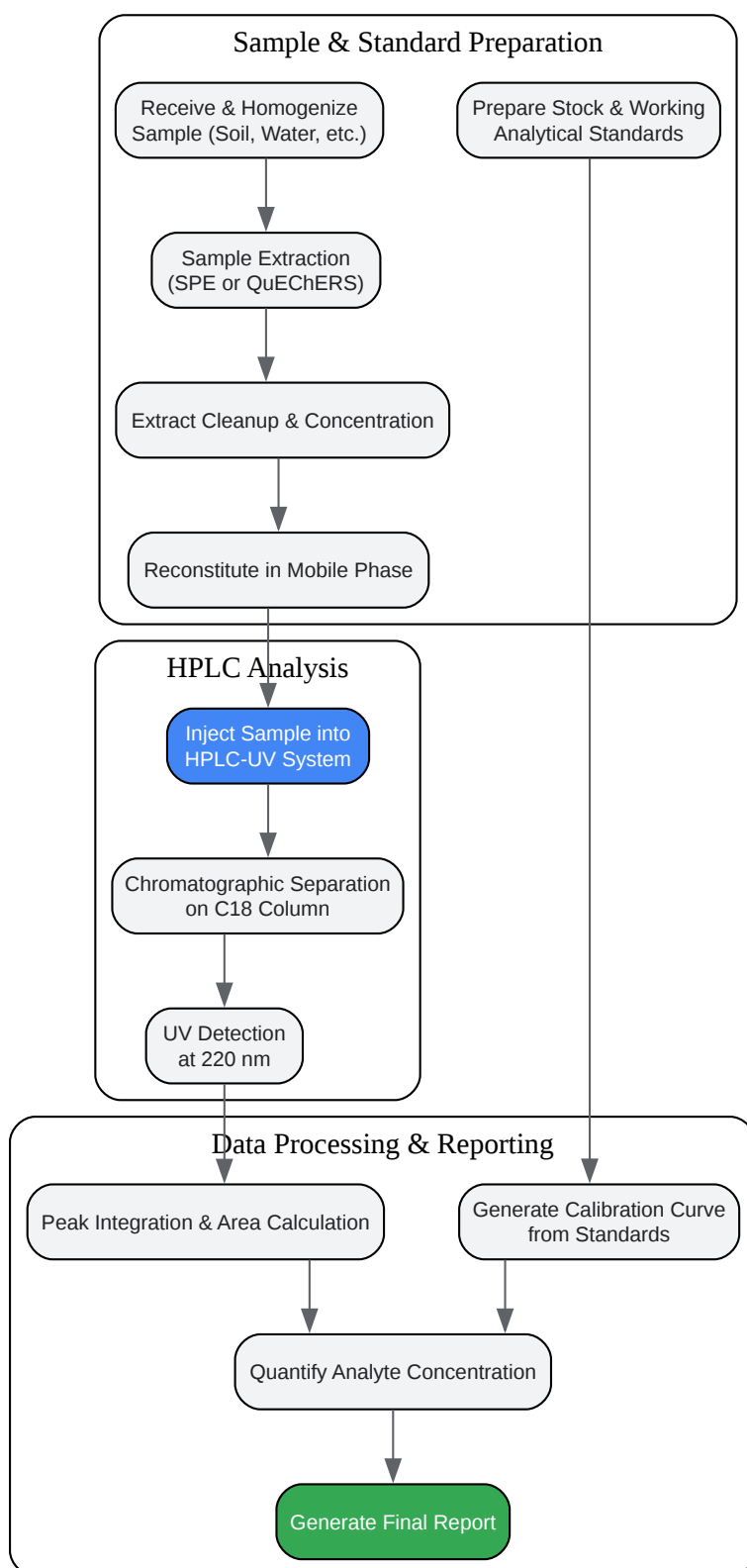
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in complex matrices.^[4]

- Homogenize 10 g of the sample (soil or crop material).
- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE (d-SPE) cleanup salts (e.g., magnesium sulfate, PSA).
- Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

- Transfer the supernatant to a clean vial, evaporate to dryness if necessary, and reconstitute in 1.0 mL of mobile phase.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.

Analytical Workflow Diagram

The entire process from sample receipt to data analysis is outlined below. This workflow ensures a systematic and traceable approach to the analysis.



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Figure 1. General workflow for the HPLC analysis of **Fenchlorazole-ethyl**.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as SANTE/11312/2021.^{[5][6][9]} Key validation parameters are summarized below.

Table 2: Method Validation and System Suitability Parameters.

| Parameter | Acceptance Criteria | Typical Result |
|--|---|---|
| Linearity (Coefficient of Determination) | $R^2 \geq 0.99$ | $R^2 > 0.995$ over 0.1 - 25.0 $\mu\text{g/mL}$ |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | $\sim 0.03 \mu\text{g/mL}$ |
| Limit of Quantitation (LOQ) | S/N ≥ 10 ; lowest point on calibration curve | 0.1 $\mu\text{g/mL}$ |
| Accuracy (Recovery) | 70% - 120% | 95% - 105% in spiked matrix samples |
| Precision (Repeatability, RSDr) | $\leq 20\%$ | $< 5\%$ for replicate injections |
| Specificity | No interfering peaks at the retention time of the analyte | Peak is spectrally pure; no interferences from blank matrix |
| System Suitability: Tailing Factor | $T \leq 2.0$ | ~ 1.1 |
| System Suitability: Theoretical Plates | $N > 2000$ | > 5000 |

- Linearity: Assessed by injecting calibration standards at a minimum of five concentration levels and performing a linear regression analysis of peak area versus concentration.
- Accuracy: Determined by spiking a blank matrix with a known concentration of **Fenchlorazole-ethyl** and calculating the percent recovery.^[4]
- Precision: Evaluated by performing multiple injections of the same standard (repeatability) and by analyzing multiple spiked samples on different days (reproducibility).

- System Suitability: Performed before each analytical run by injecting a mid-level standard to verify that the chromatographic system is performing adequately.

Conclusion

The HPLC-UV method described provides a robust, specific, and reliable protocol for the quantitative determination of **Fenchlorazole**-ethyl. The use of a standard C18 column with a simple isocratic mobile phase makes the method accessible and easy to implement in most analytical laboratories. The detailed procedures for sample preparation from various matrices, combined with rigorous method validation according to SANTE guidelines, ensure the generation of high-quality, defensible data suitable for regulatory compliance and research applications.

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